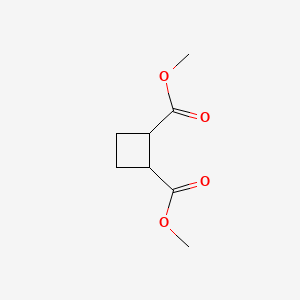
Dimethyl cyclobutane-1,2-dicarboxylate
概要
説明
Dimethyl cyclobutane-1,2-dicarboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of cyclobutane, featuring two ester groups attached to the 1 and 2 positions of the cyclobutane ring. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl cyclobutane-1,2-dicarboxylate can be synthesized through various methods. One common approach involves the Diels-Alder reaction between maleic anhydride and allene, followed by esterification. The reaction typically requires a stainless steel autoclave, benzene as a solvent, and hydroquinone as a stabilizer. The mixture is heated to 200-210°C for 8-10 hours . The resulting product is then esterified with methanol in the presence of p-toluenesulfonic acid, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to enhance efficiency and yield. For example, continuous microflow synthesis has been employed to produce dimethyl-substituted cyclobutanetetracarboxylic dianhydrides, which can be further processed to obtain this compound .
化学反応の分析
Types of Reactions
Dimethyl cyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
Dimethyl cyclobutane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: It is employed in the synthesis of polyimide films, which have applications in electronics and aerospace industries due to their thermal stability and mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioisostere in drug design, where it can mimic the structure of biologically active molecules.
作用機序
The mechanism of action of dimethyl cyclobutane-1,2-dicarboxylate involves its ability to undergo strain-release reactions due to the inherent ring strain in the cyclobutane ring. This strain-release can facilitate various chemical transformations, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
類似化合物との比較
Similar Compounds
Dimethyl cyclobutane-1,1-dicarboxylate: Similar in structure but with ester groups at the 1,1 positions.
Diethyl cyclobutane-1,2-dicarboxylate: Similar but with ethyl ester groups instead of methyl.
Cyclobutane-1,2-dicarboxylic acid: The parent dicarboxylic acid without esterification.
Uniqueness
Dimethyl cyclobutane-1,2-dicarboxylate is unique due to its specific ester configuration, which imparts distinct reactivity and properties compared to its analogs. Its ability to participate in strain-release reactions makes it particularly valuable in synthetic chemistry .
特性
IUPAC Name |
dimethyl cyclobutane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPHXFVXUXMCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948947 | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3396-20-1, 2607-03-6 | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS4GT4WQQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the ratio of rate constants for thermal cracking and isomerization (kc/ki) in dimethyl cyclobutane-1,2-dicarboxylates?
A1: The kc/ki ratio offers valuable insights into the thermal stability and reaction pathways of dimethyl cyclobutane-1,2-dicarboxylates. Studies have shown that the kc/ki ratio for dimethyl cyclobutane-1,2-dicarboxylates is 3-4, while for dimethyl 1,2-dimethylcyclobutane-1,2-dicarboxylates it's greater than 200 []. This difference highlights the impact of substitution on the compound's behavior. A higher kc/ki value for the substituted derivative suggests that isomerization is heavily favored over cracking, implying minimal stereochemical losses during pyrolytic cycloreversions [].
Q2: How does dimethyl cyclobutane-1,2-dicarboxylate contribute to understanding the self-initiation mechanism in the thermal polymerization of methyl acrylate?
A2: this compound (DCD) is a crucial intermediate formed during the self-initiation of methyl acrylate polymerization. Computational studies employing Density Functional Theory (DFT) and Møller-Plesset (MP2) calculations have investigated the formation of DCD through a [2 + 2] diradical mechanism on both singlet and triplet potential energy surfaces []. This research revealed a lower energy triplet diradical intermediate that can lead to the generation of monoradical species, providing a plausible explanation for the observed spontaneous initiation in methyl acrylate polymerization [].
Q3: Can you describe a synthetic application utilizing the reactivity of this compound?
A3: The dianion of this compound exhibits valuable reactivity in organic synthesis. Notably, it facilitates a straightforward synthesis of 1,2-dihydrocyclobuta[b]naphthalene-3,8-dione [, ]. This reaction highlights the utility of this compound as a building block for constructing more complex cyclic structures.
Q4: Are there any computational studies investigating the properties and reactivity of this compound?
A4: Yes, computational chemistry plays a vital role in understanding this compound. Density Functional Theory (DFT) calculations have been employed to study the self-initiation mechanism in thermal polymerization of methyl acrylate []. This study explored different reaction pathways, including the formation of this compound, providing insights into its formation energetics and potential energy surface crossings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


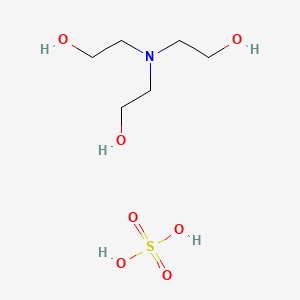
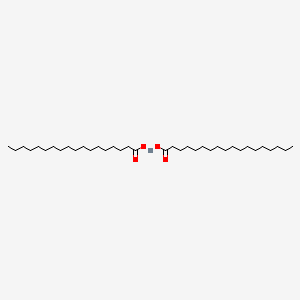
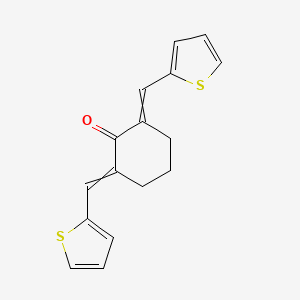
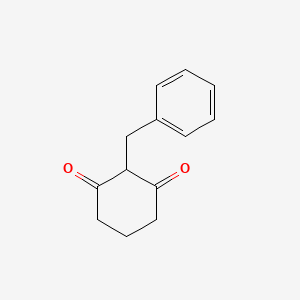
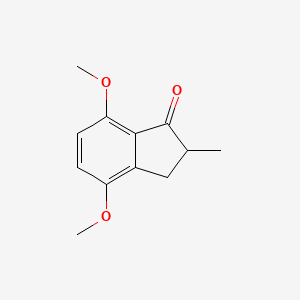

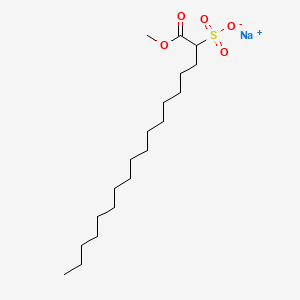
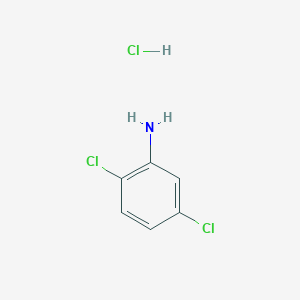
![Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B1607390.png)
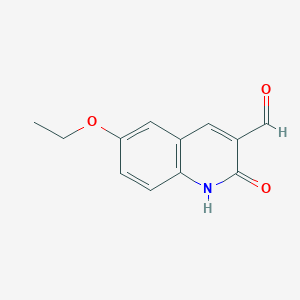
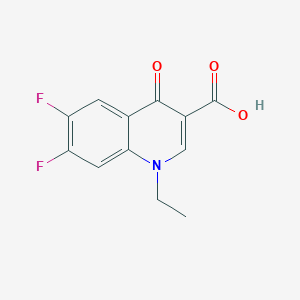
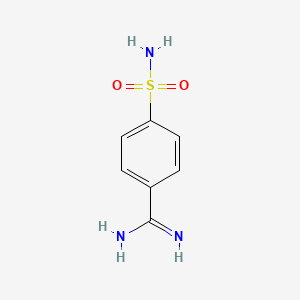
![4-Hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1607399.png)
![3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1607400.png)
